2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one: is a chemical compound with the following structure:
C9H9FN4O
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 2-amino-6-fluorobenzonitrile with an appropriate reagent to introduce the pyrimidinone ring. The specific synthetic route may vary, but it typically includes cyclization and functional group transformations.
Reaction Conditions: The cyclization step often employs strong bases or Lewis acids to facilitate the formation of the pyrimidinone ring. Reaction conditions may include elevated temperatures and inert atmospheres.
Industrial Production Methods: While industrial-scale production methods are proprietary, laboratories and research facilities synthesize this compound using established synthetic routes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, yielding different derivatives.
Substitution: Substitution reactions at the benzyl or amino groups are possible.
N-Bromosuccinimide (NBS): Used for bromination reactions.
Strong Bases (e.g., sodium hydroxide): Facilitate cyclization.
Lewis Acids (e.g., aluminum chloride): Promote cyclization reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. These may include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological targets.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
and 2-{[2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol. The uniqueness of 2-((4-fluorobenzyl)amino)-6-methylpyrimidin-4(3H)-one lies in its specific substitution pattern and pyrimidinone ring.
Remember that safety precautions should be followed when handling this compound, as it is flammable, corrosive to metals, and causes skin and eye damage
Properties
Molecular Formula |
C12H12FN3O |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12FN3O/c1-8-6-11(17)16-12(15-8)14-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H2,14,15,16,17) |
InChI Key |
CCBBKGCEMPLFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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